molecular formula C27H28N4O4S B11354635 5-[benzyl(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11354635
M. Wt: 504.6 g/mol
InChI Key: VUWUVWOAPFJHHW-UHFFFAOYSA-N
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Description

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a furan ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl and furan groups through nucleophilic substitution reactions. The sulfonyl group is then added using sulfonylation reactions under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the furan ring structure and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine core are widely studied for their therapeutic potential.

    Sulfonyl-containing compounds: These compounds are known for their diverse chemical reactivity and applications.

Uniqueness

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C27H28N4O4S/c1-4-36(33,34)27-28-16-24(25(30-27)26(32)29-22-13-12-19(2)20(3)15-22)31(18-23-11-8-14-35-23)17-21-9-6-5-7-10-21/h5-16H,4,17-18H2,1-3H3,(H,29,32)

InChI Key

VUWUVWOAPFJHHW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)C)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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